Impd(3')apim

Descripción

The term "IMPD" in the provided evidence primarily refers to the Investigational Medicinal Product Dossier, a regulatory document required for clinical trial authorization in the European Union (EU). It compiles data on the quality, safety, and efficacy of investigational medicinal products (IMPs), including manufacturing processes, stability, non-clinical pharmacology/toxicology, and clinical trial results . The IMPD follows the Common Technical Document (CTD) format, aligning with global regulatory standards .

However, "IMPD" also appears in unrelated contexts:

- Computer Science: "IMPd(Γ)" denotes the Ideal Membership Problem for constraint languages Γ, a mathematical problem in computational complexity .

- Permafrost Modeling: "APIM" (Alpine Permafrost Index Model) is a permafrost distribution model compared to the PFI (Permafrost Favorability Index) in geological studies .

Given the question’s phrasing ("comparison with similar compounds"), it is presumed that the focus is on the regulatory IMPD and analogous frameworks.

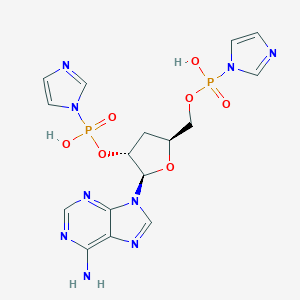

Propiedades

Número CAS |

113888-20-3 |

|---|---|

Fórmula molecular |

C16H19N9O7P2 |

Peso molecular |

511.33 g/mol |

Nombre IUPAC |

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid |

InChI |

InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1 |

Clave InChI |

PLHILTSIFNHEGX-HWWQOWPSSA-N |

SMILES |

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

SMILES isomérico |

C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

SMILES canónico |

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

Sinónimos |

3'-deoxyadenosine-2',5'-diphosphoimidazolide Impd(3')ApIm |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Regulatory Frameworks

IMPD vs. IND (Investigational New Drug Application)

IMPD vs. Simplified IMPD

A simplified IMPD is permitted in the EU when:

- The IMP is authorized in the EU (referencing SmPC Summary of Product Characteristics).

- Non-clinical/clinical data are cross-referenced to existing documentation (e.g., IB) .

Comparison with Other Models/Problems

Regulatory IMPD vs. APIM (Alpine Permafrost Index Model)

While unrelated to pharmaceuticals, the APIM-PFI comparison highlights methodological differences:

- APIM : Uses rock glacier activity and thermal offsets to predict permafrost distribution .

- PFI : Relies on climate data and statistical odds ratios for permafrost favorability .

| Model | Basis | Application |

|---|---|---|

| APIM | Geological/thermal indicators | Alpine permafrost mapping . |

| PFI | Climate variables and probabilities | Regional permafrost prediction . |

IMPd(Γ) (Ideal Membership Problem) vs. CSP(Γ) (Constraint Satisfaction Problem)

In computational complexity:

- CSP(Γ) : Determines if a solution exists for a constraint network .

- IMPd(Γ): Tests if a polynomial belongs to an ideal generated by CSP constraints .

| Problem | Complexity | Domain |

|---|---|---|

| CSP(Γ) | Dichotomous (P vs. NP-complete) . | Finite domains . |

| IMPd(Γ) | Extends CSP with polynomial ideals | Algebraic methods . |

Key Research Findings

IMPD Flexibility : Cross-referencing to the IB reduces redundancy but requires harmonization with Good Clinical Practice (GCP) guidelines .

Global Harmonization : IMPD and IND share CTD alignment, but IND demands more granular CMC data early in development .

Simplified IMPD Challenges : Regulatory agencies may request full data if cross-referenced documents lack sufficient detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.